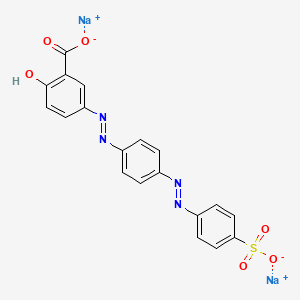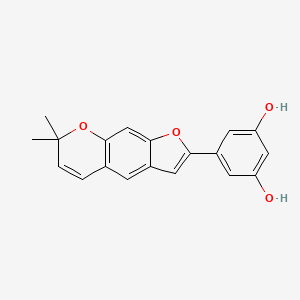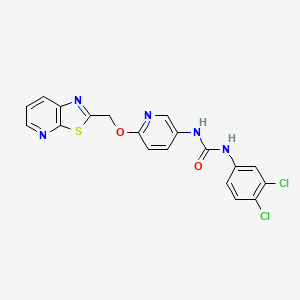
sEH/FLAP-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sEH/FLAP-IN-1 involves the preparation of thiazolopyridine derivatives. The specific synthetic routes and reaction conditions are detailed in the literature, but generally, it involves the use of various reagents and catalysts to achieve the desired molecular structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as this compound is primarily used for research purposes. the synthesis would likely involve scaling up the laboratory procedures with appropriate adjustments for larger quantities and maintaining purity standards .
Análisis De Reacciones Químicas
Types of Reactions
sEH/FLAP-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Aplicaciones Científicas De Investigación
sEH/FLAP-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dual inhibition mechanisms.
Biology: Investigated for its role in modulating inflammatory pathways.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases.
Industry: Utilized in the development of new anti-inflammatory drugs .
Mecanismo De Acción
sEH/FLAP-IN-1 exerts its effects by inhibiting both soluble epoxide hydrolase and 5-lipoxygenase-activating protein. This dual inhibition leads to a decrease in the formation of pro-inflammatory leukotrienes and thromboxane, thereby reducing inflammation. The molecular targets include the active sites of sEH and FLAP, and the pathways involved are related to the metabolism of arachidonic acid .
Comparación Con Compuestos Similares
Similar Compounds
Quiflapon: Another FLAP inhibitor with similar anti-inflammatory properties.
Diflapolin: A dual FLAP/sEH inhibitor with high target selectivity.
Atuliflapon: A novel FLAP inhibitor used in the treatment of coronary artery disease .
Uniqueness
sEH/FLAP-IN-1 is unique due to its dual inhibition mechanism, targeting both sEH and FLAP simultaneously. This dual action provides a more comprehensive approach to reducing inflammation compared to compounds that target only one of these enzymes .
Propiedades
Fórmula molecular |
C19H13Cl2N5O2S |
|---|---|
Peso molecular |
446.3 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-[6-([1,3]thiazolo[5,4-b]pyridin-2-ylmethoxy)pyridin-3-yl]urea |
InChI |
InChI=1S/C19H13Cl2N5O2S/c20-13-5-3-11(8-14(13)21)24-19(27)25-12-4-6-16(23-9-12)28-10-17-26-15-2-1-7-22-18(15)29-17/h1-9H,10H2,(H2,24,25,27) |
Clave InChI |
YSQXDQNKWMEINI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)SC(=N2)COC3=NC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


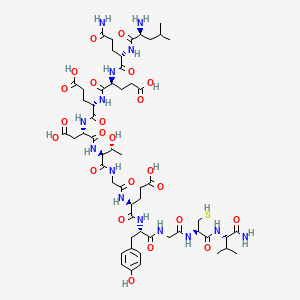
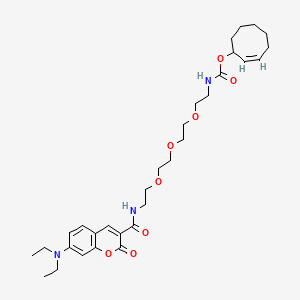


![(3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B12373168.png)
![(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B12373176.png)
![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)


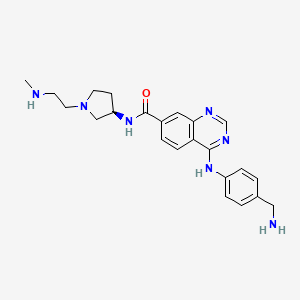
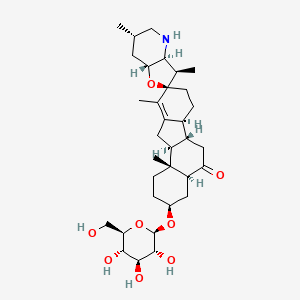
![ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate](/img/structure/B12373220.png)
